molecular formula C14H16N2O2S B7732017 Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B7732017
M. Wt: 276.36 g/mol
InChI Key: IXYKJISJRXASMF-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate thioamide and α-haloketone precursors. One common method includes the reaction of ethyl 2-bromo-4-methylthiazole-5-carboxylate with benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding dihydrothiazole derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other alkyl or aryl groups using reagents like alkyl halides or aryl halides under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known to exhibit biological activity.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals with anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of novel materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes critical for cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

  • Ethyl 2-(benzylamino)-4-methylthiazole-5-carboxylate
  • 2-(Benzylamino)-2-hydroxyalkylisoindoline-1,3-diones
  • 6-(4-Benzylamino)-7-quinazolinyl-4,5-dihydro-5-methyl-3(2H)-pyridazinone

Comparison: Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and material science.

Properties

IUPAC Name

ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-18-13(17)12-10(2)16-14(19-12)15-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYKJISJRXASMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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